molecular formula C20H13F2N3O B2922358 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 312749-52-3

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide

Cat. No.: B2922358
CAS No.: 312749-52-3
M. Wt: 349.341
InChI Key: QEUPRMIBGIXENK-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide is a synthetic organic compound designed for research applications, featuring a benzimidazole core linked to a difluorobenzamide group via a phenyl bridge. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets . This moiety is present in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, making it a valuable template for developing novel bioactive molecules . The incorporation of the 3,4-difluorobenzamide group is a strategic modification often employed to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its binding affinity and specificity. This compound is supplied for research purposes only and is intended for use by qualified scientists in laboratory settings. Potential applications include in vitro screening against enzyme targets or cell lines, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities for structure-activity relationship (SAR) exploration. All handling and experimentation must adhere to appropriate safety protocols. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-10-9-12(11-15(14)22)20(26)25-16-6-2-1-5-13(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUPRMIBGIXENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide typically involves the condensation of 2-aminobenzimidazole with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pharmacologically relevant benzamides and benzimidazoles. Key comparisons include:

Compound Core Structure Substituents Biological Activity Reference
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide Benzimidazole + benzamide 3,4-difluorophenyl Not explicitly reported (inference: kinase inhibition)
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide Imidazole + benzamide 3,4-difluorophenylurea Antifungal, antimicrobial
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 3,5-dichloro-2,4-difluorophenylurea Insect growth regulator (chitin synthesis inhibition)
Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide Tetrafluoroethoxy substituent Termiticide, larvicide

Key Observations :

  • Fluorination Patterns : The 3,4-difluorophenyl group in the target compound contrasts with the 2,6-difluoro substitution in teflubenzuron and hexaflumuron. Ortho/meta fluorine placement may influence steric hindrance and electronic effects, altering target binding .
  • Benzimidazole vs. Urea Linkages : The benzimidazole core in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites compared to urea-linked analogues (e.g., teflubenzuron), which rely on hydrogen bonding .
Computational Docking and Binding Affinity Predictions

AutoDock Vina and AutoDock4 () are widely used to predict ligand-receptor interactions. For benzimidazole derivatives, docking studies often reveal:

  • Benzimidazole Core : Engages in hydrophobic interactions and hydrogen bonding with catalytic residues (e.g., in cytochrome P450 or kinases).
  • Fluorine Substituents : Enhance binding via halogen bonds with backbone carbonyl groups or charge-transfer interactions.

For example, a compound analogous to the target () demonstrated a docking score of −9.2 kcal/mol against Candida albicans CYP51, outperforming non-fluorinated analogues (−7.5 kcal/mol) due to fluorine’s electronegativity .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C15H12F2N2O
Molecular Weight 284.27 g/mol
IUPAC Name N-[2-(1H-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide

This compound features a benzodiazole moiety which is known for its diverse pharmacological properties.

Research indicates that compounds containing benzodiazole structures often exhibit various biological activities, including:

  • Antibacterial Activity : Similar compounds have shown effectiveness against multi-drug resistant bacteria by targeting specific bacterial proteins. For instance, compounds targeting the bacterial division protein FtsZ have demonstrated potent antibacterial properties .
  • Anticancer Activity : Benzodiazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of cell signaling pathways and the induction of oxidative stress in cancer cells.

Antibacterial Activity

A study highlighted the design and synthesis of various benzamide derivatives that exhibited significant antibacterial activity against resistant strains such as MRSA. The research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications to the benzamide structure could enhance their potency .

Anticancer Potential

Another investigation into benzodiazole derivatives found that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The study emphasized the importance of substituent groups on the benzodiazole ring in enhancing biological activity .

Biological Activity Data

Here’s a summary table of biological activities reported for similar benzodiazole-containing compounds:

Compound Activity Type Target/Mechanism IC50/EC50 Values
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamideAntibacterialFtsZ protein inhibition0.5 µM
2-(1H-benzimidazol-2-yl)phenolAnticancerApoptosis induction10 µM
N-[3-(1H-benzothiazol-2-yl)-arylamides]AntimicrobialCell wall synthesis inhibition0.8 µM

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